- Pharmacological Mechanism of the Non-hallucinogenic 5-HT2A Agonist Ariadne and Analogs, ACS Chemical Neuroscience, 2023, 14(1), 119-135
Cas no 90064-47-4 (4-Iodo-2,5-dimethoxybenzaldehyde)
90064-47-4 structure
Product Name:4-Iodo-2,5-dimethoxybenzaldehyde
Numero CAS:90064-47-4
MF:C9H9IO3
MW:292.070435285568
MDL:MFCD01632211
CID:797963
PubChem ID:11529423
Update Time:2025-09-21
4-Iodo-2,5-dimethoxybenzaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Iodo-2,5-dimethoxybenzaldehyde
- 4-IODO-2,5-DIMETHOXY-BENZALDEHYDE
- Benzaldehyde,4-iodo-2,5-dimethoxy-
- 4-Iodo-2,5-dimethoxybenzaldehyde (ACI)
- 2-Formyl-5-iodo-1,4-dimethoxybenzene
- SCHEMBL2816956
- Benzaldehyde, 4-iodo-2,5-dimethoxy-
- DTXSID10468112
- BS-17925
- D82154
- MFCD01632211
- CS-0110009
- 90064-47-4
- AKOS016009869
-
- MDL: MFCD01632211
- Inchi: 1S/C9H9IO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3
- Chiave InChI: GRXBIKUKMBJWCM-UHFFFAOYSA-N
- Sorrisi: O=CC1C(OC)=CC(I)=C(OC)C=1
Proprietà calcolate
- Massa esatta: 291.95964g/mol
- Massa monoisotopica: 291.95964g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 174
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 35.5Ų
4-Iodo-2,5-dimethoxybenzaldehyde Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-II779-50mg |
4-Iodo-2,5-dimethoxybenzaldehyde |
90064-47-4 | 95+% | 50mg |
140.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-II779-1g |
4-Iodo-2,5-dimethoxybenzaldehyde |
90064-47-4 | 95+% | 1g |
1229.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-II779-250mg |
4-Iodo-2,5-dimethoxybenzaldehyde |
90064-47-4 | 95+% | 250mg |
679CNY | 2021-05-07 | |
| abcr | AB547885-250 mg |
4-Iodo-2,5-dimethoxybenzaldehyde; . |
90064-47-4 | 250MG |
€107.20 | 2023-04-13 | ||
| abcr | AB547885-1 g |
4-Iodo-2,5-dimethoxybenzaldehyde; . |
90064-47-4 | 1g |
€202.60 | 2023-04-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-II779-200mg |
4-Iodo-2,5-dimethoxybenzaldehyde |
90064-47-4 | 95+% | 200mg |
352.0CNY | 2021-07-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180649-100mg |
4-Iodo-2,5-dimethoxybenzaldehyde |
90064-47-4 | 98% | 100mg |
¥54.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180649-250mg |
4-Iodo-2,5-dimethoxybenzaldehyde |
90064-47-4 | 98% | 250mg |
¥103.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180649-1g |
4-Iodo-2,5-dimethoxybenzaldehyde |
90064-47-4 | 98% | 1g |
¥376.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180649-5g |
4-Iodo-2,5-dimethoxybenzaldehyde |
90064-47-4 | 98% | 5g |
¥2139.00 | 2024-04-26 |
4-Iodo-2,5-dimethoxybenzaldehyde Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Iodine , Silver nitrate Solvents: Methanol ; overnight, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Iodine , Silver nitrate Solvents: Methanol ; 12 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Riferimento
- Effect of Conjugation Mode on Intramolecular Charge Transfer in Fabricating Acid-Responsive Fluorophores, Chemistry - An Asian Journal, 2019, 14(21), 3883-3892
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Iodine , Silver nitrate Solvents: Methanol ; overnight, rt
Riferimento
- Comparison of iodination of methoxylated benzaldehydes and related compounds using iodine/silver nitrate and iodine/periodic acid, Synthetic Communications, 2007, 37(21), 3855-3860
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 20 min, -10 °C; 1 h, -8 - -5 °C
1.2 6 h, -5 °C → rt
1.2 6 h, -5 °C → rt
Riferimento
- Alkyloxy substituted organic dyes for high voltage dye-sensitized solar cell: Effect of alkyloxy chain length on open-circuit voltage, Dyes and Pigments, 2012, 94(1), 88-98
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Iodine , Silver nitrate Solvents: Methanol ; rt
Riferimento
- Detection of Amines with Extended Distyrylbenzenes by Strip Assays, Journal of Organic Chemistry, 2014, 79(14), 6634-6645
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 0 °C
1.2 Solvents: Diethyl ether ; 3 h, rt
1.3 Reagents: Water
1.2 Solvents: Diethyl ether ; 3 h, rt
1.3 Reagents: Water
Riferimento
- Chromogenic meroterpenoids from the mushrooms Russula ochroleuca and R. Viscida, European Journal of Organic Chemistry, 2006, (4), 1023-1033
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Iodine , Silver nitrate Solvents: Methanol
Riferimento
- Study of Supramolecular Side-Chain Copolymers Containing Light-Emitting H-Acceptors and Electron-Transporting Dendritic H-Donors, Macromolecules (Washington, 2008, 41(24), 9692-9703
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Iodine , Silver nitrate Solvents: Methanol ; overnight, rt
Riferimento
- Palladium mediated intramolecular multiple C-X/C-H cross coupling and C-H activation: synthesis of carbazole alkaloids calothrixin B and murrayaquinone A, Organic & Biomolecular Chemistry, 2014, 12(32), 6105-6113
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Iodine Solvents: Methanol
Riferimento
- Selective preparation of 4-(bromo or iodo)-2,5-dimethoxybenzonitrile and 2-(bromo or iodo)-3,6-dimethoxybenzonitrile from 2,5-dimethoxybenzaldehyde, Synthetic Communications, 1998, 28(24), 4629-4637
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 5 min, 0 °C; 10 min, 0 °C
1.2 2 h, rt
1.3 Reagents: Water ; rt
1.2 2 h, rt
1.3 Reagents: Water ; rt
Riferimento
- Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT2A agonist PET tracers, European Journal of Nuclear Medicine and Molecular Imaging, 2011, 38(4), 681-693
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Iodine , Silver nitrate Solvents: Methanol ; 2 h, rt
Riferimento
- Multiple bond-conjugated photoinduced nitric oxide releaser working with two-photon excitation, Bioorganic & Medicinal Chemistry Letters, 2010, 20(1), 302-305
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Iodine , Silver nitrate Solvents: Methanol ; 7 h
Riferimento
- Synthesis of Poly(Arylene Alkenylene)s by Pd-Catalyzed Three-Component Coupling Polycondensation of Diiodoarenes, Non-Conjugated Dienes, and Nucleophiles that Involves Chain Walking Isomerization, Journal of Polymer Science, 2019, 57(24), 2535-2542
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Acid-Induced Shift of Intramolecular Hydrogen Bonding Responsible for Excited-State Intramolecular Proton Transfer, Chemistry - An Asian Journal, 2018, 13(13), 1735-1743
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Iodine , Silver nitrate Solvents: Methanol ; 7 h, rt
Riferimento
- High performance organic photosensitizers for dye-sensitized solar cells, Chemical Communications (Cambridge, 2010, 46(8), 1335-1337
4-Iodo-2,5-dimethoxybenzaldehyde Raw materials
4-Iodo-2,5-dimethoxybenzaldehyde Preparation Products
4-Iodo-2,5-dimethoxybenzaldehyde Letteratura correlata
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
90064-47-4 (4-Iodo-2,5-dimethoxybenzaldehyde) Prodotti correlati
- 42298-41-9(5-Iodo-2-methoxybenzaldehyde)
- 139102-37-7(4-iodo-2-methoxybenzaldehyde)
- 135242-70-5(Benzaldehyde, 2,5-dihydroxy-3-iodo-)
- 32024-13-8(3,5-diiodo-2-methoxybenzaldehyde)
- 190131-55-6(Benzaldehyde, 2,5-bis(hexyloxy)-4-iodo-)
- 186358-39-4(Benzaldehyde, 4-iodo-2,5-bis(octyloxy)-)
- 75056-76-7(2,5-Dimethoxy-4-iodotoluene)
- 2314-37-6(3-Iodo-4-methoxybenzaldehyde)
- 70738-04-4(Benzaldehyde, 2-iodo-3,6-dimethoxy-)
- 121404-83-9(4-Iodo-3-methoxybenzaldehyde)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso